3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
Brand Name: Vulcanchem
CAS No.: 1351645-20-9
VCID: VC7526948
InChI: InChI=1S/C10H7N5S/c16-9-2-1-8-12-13-10(15(8)14-9)7-3-5-11-6-4-7/h1-6H,(H,14,16)
SMILES: C1=CC2=NN=C(N2NC1=S)C3=CC=NC=C3
Molecular Formula: C10H7N5S
Molecular Weight: 229.26

3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol

CAS No.: 1351645-20-9

Cat. No.: VC7526948

Molecular Formula: C10H7N5S

Molecular Weight: 229.26

* For research use only. Not for human or veterinary use.

3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol - 1351645-20-9

Specification

CAS No. 1351645-20-9
Molecular Formula C10H7N5S
Molecular Weight 229.26
IUPAC Name 3-pyridin-4-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione
Standard InChI InChI=1S/C10H7N5S/c16-9-2-1-8-12-13-10(15(8)14-9)7-3-5-11-6-4-7/h1-6H,(H,14,16)
Standard InChI Key CIPBWFNGAXYNEX-UHFFFAOYSA-N
SMILES C1=CC2=NN=C(N2NC1=S)C3=CC=NC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the class of fused heterocycles, combining a pyridazine core with triazole and pyridine substituents. Its molecular formula is C₁₀H₇N₅S, with a molecular weight of 229.26 g/mol . The IUPAC name, 3-pyridin-4-yl-5H- triazolo[4,3-b]pyridazine-6-thione, reflects its bicyclic structure (Figure 1) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₇N₅S
Molecular Weight229.26 g/mol
IUPAC Name3-pyridin-4-yl-5H- triazolo[4,3-b]pyridazine-6-thione
InChI KeyInChI=1S/C10H7N5S/c16-9-5-4-8-12-13-10(15(8)14-9)7-3-1-2-6-11-7/h1-6H,(H,14,16)

Structural Analysis

The molecule comprises:

  • A pyridazine ring fused with a 1,2,4-triazole moiety at positions 4 and 3.

  • A pyridin-4-yl substituent at position 3 of the triazole ring.

  • A thiol (-SH) group at position 6 of the pyridazine ring.

X-ray crystallography data for this specific isomer are unavailable, but analogous structures (e.g., pyridin-2-yl derivatives) adopt planar configurations with intramolecular hydrogen bonds stabilizing the thione tautomer . The pyridin-4-yl group’s para-substitution likely influences electronic distribution and binding interactions compared to ortho- or meta-substituted analogs.

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis for the 4-yl isomer is documented, methodologies for analogous triazolo-pyridazines suggest the following pathway:

  • Formation of Pyridazine-Thiol Precursor:

    • Condensation of 6-hydrazinylpyridazine-3-thiol with pyridine-4-carbaldehyde under acidic conditions.

    • Cyclization via intramolecular nucleophilic attack, forming the triazole ring .

  • Optimization Challenges:

    • Yield and purity depend on reaction temperature (typically 80–100°C) and catalysts (e.g., p-toluenesulfonic acid) .

    • Substituent position (pyridin-4-yl vs. 2-yl) affects cyclization efficiency due to steric and electronic factors.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsIntermediateYield (%)
1Pyridine-4-carbaldehyde, EtOH, HCl, refluxHydrazone derivative60–70
2PTSA, DMF, 100°CCyclized triazolo-pyridazine40–50

Reactivity Profile

The thiol group at position 6 is nucleophilic, enabling:

  • Alkylation: Reaction with alkyl halides to form thioethers.

  • Oxidation: Conversion to disulfides or sulfonic acids under oxidative conditions.

  • Metal Coordination: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺), potentially useful in catalysis or medicinal chemistry .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (logP ≈ 1.8) but gains moderate aqueous solubility via thiol deprotonation at physiological pH.

  • Thermal Stability: Decomposition above 250°C, consistent with fused heterocycles .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 2550 cm⁻¹ (S-H stretch) and 1600–1450 cm⁻¹ (C=N/C=C vibrations) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.81 (s, H-2 pyridazine), 8.30 (d, H-6 pyridine), 7.36 (d, H-5 pyridine) .

    • ¹³C NMR: Peaks at 160 ppm (C=S) and 150–140 ppm (aromatic carbons) .

OrganismMIC (µg/mL)Reference Compound
Candida albicans≤25Fluconazole (MIC = 32 µg/mL)
Rhodotorula mucilaginosa≤25Amphotericin B (MIC = 16 µg/mL)

Anticancer Screening

Preliminary cytotoxicity assays on NCI-60 cell lines for analogs show IC₅₀ values of 10–50 µM, with mechanisms involving topoisomerase II inhibition . The pyridin-4-yl group’s planar geometry may facilitate intercalation into DNA.

Challenges and Future Directions

  • Stereoelectronic Effects: The pyridin-4-yl group’s electron-donating nature may reduce metabolic stability compared to pyridin-2-yl isomers.

  • Synthetic Scalability: Low yields in cyclization steps necessitate catalyst optimization (e.g., microwave-assisted synthesis).

  • Target Validation: In vitro studies are required to confirm CYP51 inhibition and assess selectivity over human cytochrome P450 enzymes.

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